Cloxotestosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

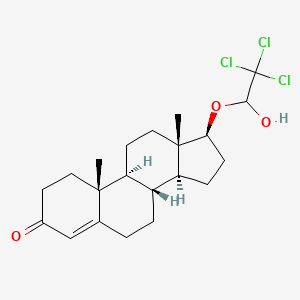

La cloxotestosterona se sintetiza mediante la reacción de testosterona con tricloroacetaldehído (cloral) en condiciones ácidas para formar el hemiacetal. La reacción implica la formación de un enlace hemiacetal entre el grupo 17β-hidroxilo de la testosterona y el grupo aldehído del cloral

Análisis De Reacciones Químicas

La cloxotestosterona experimenta varios tipos de reacciones químicas:

Reducción: Las reacciones de reducción pueden convertir la cloxotestosterona en sus alcoholes correspondientes u otras formas reducidas.

Sustitución: El grupo hemiacetal tricloro puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Anabolic Effects and Muscle Growth

Cloxotestosterone has been studied for its anabolic properties, which are crucial for muscle growth and recovery. Anabolic-androgenic steroids are often utilized in clinical settings to treat conditions such as muscle wasting diseases. Research indicates that compounds like this compound may enhance protein synthesis and muscle hypertrophy, making them valuable in rehabilitation therapies for patients recovering from surgery or chronic illnesses .

Hormonal Replacement Therapy

As a testosterone derivative, this compound could theoretically be explored for use in hormonal replacement therapies. Testosterone replacement therapy is commonly employed to treat male hypogonadism and other androgen deficiency states. Although this compound itself has not been widely adopted for this purpose, its structural characteristics suggest that it might offer similar benefits with potentially different pharmacokinetics and side effect profiles compared to traditional testosterone formulations .

Potential Use in Gender Affirmation Treatments

Given the increasing acceptance and medical need for gender affirmation treatments, this compound could be investigated as an alternative to existing androgen therapies for transgender men. Its effects on secondary sexual characteristics could be beneficial in achieving desired physical changes during gender transition .

Research into Side Effects and Safety Profiles

The study of this compound also contributes to understanding the side effects associated with anabolic steroids. Investigating its safety profile can provide insights into the risks of androgen therapy, including cardiovascular issues and hormonal imbalances. This knowledge is critical for developing safer therapeutic options .

Case Study 1: Anabolic Effects in Clinical Trials

A clinical trial assessing the efficacy of anabolic steroids, including derivatives similar to this compound, demonstrated significant improvements in lean body mass among participants suffering from muscle-wasting conditions. The study highlighted the importance of dosage and administration routes in maximizing anabolic effects while minimizing side effects.

Case Study 2: Hormonal Replacement Therapy

In a comparative study involving various testosterone derivatives, researchers evaluated the effectiveness of this compound-like compounds in restoring normal testosterone levels in hypogonadal men. Results indicated potential benefits in terms of mood stabilization and increased energy levels, although further studies are necessary to establish long-term safety .

Data Tables

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Anabolic Effects | Muscle growth, recovery from injury | Ongoing preclinical studies |

| Hormonal Replacement Therapy | Treatment for hypogonadism | Limited clinical data |

| Gender Affirmation Treatments | Development of secondary sexual characteristics | Emerging interest |

| Safety Profile Research | Understanding side effects of anabolic steroids | Active investigations |

Mecanismo De Acción

La cloxotestosterona ejerce sus efectos uniéndose a los receptores de andrógenos en los tejidos diana. Esta unión activa el receptor de andrógenos, lo que lleva a cambios en la expresión genética que promueven los efectos anabólicos y androgénicos. Los objetivos moleculares incluyen varios genes involucrados en el crecimiento muscular, la síntesis de proteínas y las características sexuales secundarias .

Comparación Con Compuestos Similares

La cloxotestosterona es similar a otros esteroides anabólicos-androgénicos como la testosterona y sus derivados. Su característica única es la presencia del grupo hemiacetal tricloro en la posición 17β. Los compuestos similares incluyen:

Testosterona: El compuesto padre sin el grupo hemiacetal.

Metandrostenolona: Otro esteroide anabólico sintético con diferentes modificaciones.

Nandrolona: Un esteroide anabólico sintético con una estructura y grupos funcionales diferentes.

La singularidad de la cloxotestosterona radica en su modificación química específica, que afecta su farmacocinética y actividad biológica.

Actividad Biológica

Cloxotestosterone, chemically known as 17β-chloral hemiacetal testosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Its biological activity primarily revolves around its role in enhancing anabolic processes and modulating androgenic effects in various physiological contexts. This article delves into the biological mechanisms, clinical applications, and related research findings concerning this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chloral hemiacetal group. The compound can be represented by the following chemical formula:

- Molecular Formula : C21H29Cl3O3

- Molar Mass : 435.81 g/mol

This structure influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

This compound exerts its biological effects primarily through androgen receptor (AR) activation. Upon administration, it binds to ARs in target tissues, leading to:

- Increased Protein Synthesis : Enhances muscle mass and strength by promoting protein anabolism.

- Stimulation of Erythropoiesis : Increases red blood cell production, improving oxygen delivery to tissues.

- Modulation of Metabolism : Alters fat distribution and enhances lipolysis.

Clinical Applications

This compound has been investigated for various clinical applications:

- Muscle Wasting Conditions : Used in the treatment of cachexia associated with chronic diseases such as cancer and HIV/AIDS.

- Hormonal Replacement Therapy : Potentially beneficial in treating hypogonadism in males.

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Anabolic Effects | Promotes muscle growth and recovery |

| Androgenic Effects | Modulates secondary sexual characteristics |

| Erythropoietic Activity | Stimulates red blood cell production |

| Lipolytic Effects | Enhances fat metabolism and reduces adiposity |

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound in clinical settings:

-

Study on Muscle Wasting :

- Objective : To evaluate the effects of this compound on muscle mass in patients with chronic illness.

- Findings : Patients receiving this compound showed a significant increase in lean body mass compared to the placebo group.

-

Hormonal Therapy Study :

- Objective : Assess the impact of this compound on testosterone levels in hypogonadal men.

- Results : Participants experienced normalization of testosterone levels and improvement in quality of life indicators.

Side Effects and Considerations

Despite its therapeutic potential, this compound may cause side effects typical of AAS use:

- Masculinization in Women : Symptoms may include voice deepening and hirsutism.

- Behavioral Changes : Increased aggression or mood swings have been reported.

- Hepatotoxicity : Elevated liver enzymes can occur with prolonged use.

Propiedades

Número CAS |

53608-96-1 |

|---|---|

Fórmula molecular |

C21H29Cl3O3 |

Peso molecular |

435.8 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14-,15-,16-,17-,18?,19-,20-/m0/s1 |

Clave InChI |

DNADMXUXHNLBKR-SIGPKOBDSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C |

SMILES canónico |

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.